molecular formula C13H19NO3S B3039329 3-((4-Methoxyphenylsulfonyl)methyl)piperidine CAS No. 1017197-15-7

3-((4-Methoxyphenylsulfonyl)methyl)piperidine

Cat. No.: B3039329
CAS No.: 1017197-15-7
M. Wt: 269.36 g/mol
InChI Key: OYPCDATUUUWGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Methoxyphenylsulfonyl)methyl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, linked via a sulfonylmethyl bridge to a 4-methoxyphenyl group. The hydrochloride salt of this compound (CAS 1993054-17-3) is available with high purity for research applications . The integration of the sulfonyl group makes this compound a valuable sulfonamide derivative, a class known for its wide range of biological activities. Sulfonamides are extensively investigated for their potential as key intermediates in the synthesis of more complex molecules or as core structures in the development of enzyme inhibitors and receptor modulators . The specific structural features of this compound suggest potential utility as a building block in the design of potential therapeutic agents. Research into structurally related piperidine-containing compounds has demonstrated their importance in creating molecules with anti-angiogenic properties and the ability to interact with biological macromolecules like DNA, highlighting the potential of this chemical scaffold in oncology research . Similarly, sulfonylated nitrogen-containing heterocycles are frequently explored for their use as medicinal products, further underscoring the research value of this compound class . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylmethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPCDATUUUWGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine requires disconnection into two primary fragments: the piperidine backbone and the 4-methoxyphenylsulfonylmethyl group. Retrosynthetic pathways propose three viable routes:

  • Sulfonylation of Pre-functionalized Piperidines : Introducing the sulfonyl group after alkylation of piperidine at the 3-position.
  • Reductive Amination : Coupling a sulfonated aldehyde with a piperidine derivative followed by reduction.
  • Direct C–H Functionalization : Oxidative sulfonylation at the β-position of piperidine.

Each route presents distinct advantages in terms of regioselectivity, functional group tolerance, and scalability.

Sulfonylation of Pre-functionalized Piperidine Derivatives

Alkylation of Piperidine Followed by Sulfonylation

This two-step protocol involves initial introduction of a methyl group at the 3-position of piperidine, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride.

Step 1: Synthesis of 3-(Chloromethyl)piperidine

Piperidine is treated with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH in THF) to yield 3-(chloromethyl)piperidine. The reaction proceeds via nucleophilic substitution, with yields exceeding 85%.

Step 2: Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

3-(Chloromethyl)piperidine reacts with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature for 6–8 hours, achieving 88% yield.
$$
\text{3-(Chloromethyl)piperidine} + \text{4-MeO-PhSO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{3-((4-MeO-PhSO}2\text{)methyl)piperidine}
$$
Key Data :

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → rt
  • Yield: 88%
  • Purity (HPLC): >95%

Alternative Route via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers improved regiocontrol. 3-Hydroxymethylpiperidine is treated with 4-methoxybenzenesulfonyl chloride using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords moderate yields (72–76%) but requires careful handling of reagents.

Reductive Amination Strategy

Condensation of Sulfonated Aldehydes with Piperidine

4-Methoxybenzenesulfonylmethyl aldehyde is condensed with piperidine in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation, with yields of 79–82%.

Optimization Insights:
  • pH Control : Maintaining pH ~6 using acetic acid ensures selective reduction of the imine intermediate.
  • Solvent : Methanol or ethanol preferred for solubility.
  • Side Products : Over-reduction to secondary amines is minimized using NaBH₃CN instead of NaBH₄.

Oxidative Sulfonylation of Piperidine Derivatives

Transition Metal-Free β-C–H Sulfonylation

A novel method employs N-iodosuccinimide (NIS) as an oxidant for direct sulfonylation at the β-position of piperidine. The reaction of piperidine with 4-methoxybenzenesulfinic acid in acetonitrile at 50°C for 12 hours installs the sulfonylmethyl group with 71% yield.

Reaction Mechanism:
  • Iodination : NIS generates a β-iodo intermediate.
  • Sulfonylation : Nucleophilic displacement by sulfinate anion.
  • Elimination : Release of HI to form the final product.

Advantages :

  • No transition metals required.
  • Broad functional group tolerance (e.g., ethers, halides).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Alkylation-Sulfonylation DCM, TEA, 0°C → rt 88% >95% High
Mitsunobu Reaction THF, DEAD, PPh₃ 72% 90% Moderate
Reductive Amination MeOH, NaBH₃CN, pH 6 82% 93% High
Oxidative Sulfonylation MeCN, NIS, 50°C 71% 88% Moderate

Key Observations :

  • The alkylation-sulfonylation route offers the best balance of yield and scalability.
  • Oxidative methods, while innovative, require further optimization for industrial applications.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or recrystallization from methylene chloride. Purity is confirmed by HPLC (>95%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, 2H, Ar-H), 6.94 (d, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 3.32–3.28 (m, 2H, piperidine-H), 2.89 (s, 2H, CH₂SO₂), 2.51–2.47 (m, 1H, piperidine-H), 1.78–1.65 (m, 4H, piperidine-H).
  • ESI-MS : m/z 298.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenylsulfonyl)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Methoxyphenylsulfonyl)methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with biological membranes, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate several biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Derivatives

Table 1: Key Compounds and Substituent Variations
Compound Name Substituent(s) Key Properties/Applications References
3-((4-Methoxyphenylsulfonyl)methyl)piperidine 4-MeO-Ph-SO₂-CH₂- at piperidine High polarity, potential CNS activity
3-[(Phenylsulfonyl)methyl]piperidine HCl Ph-SO₂-CH₂- (no methoxy) Reduced electron-donating effect
4-(4-Methoxy-3-methylphenyl)piperidine 4-MeO-3-Me-Ph- at piperidine Steric hindrance, pKa ~10.22
3-(4-Chlorophenylsulfanyl)piperidine HCl 4-Cl-Ph-S-CH₂- (thioether linkage) Lower oxidation stability
3-((2-Methoxyphenylsulfonyl)methyl)piperidine 2-MeO-Ph-SO₂-CH₂- (ortho substitution) Altered steric/electronic profile

Key Observations :

  • Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., -Cl in ). Sulfonyl groups increase acidity (pKa ~10.22 predicted for analogs) .
  • Metabolic Stability : Methoxy groups may slow oxidative metabolism compared to halogenated derivatives .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility (HCl Salt)
This compound 283.34 (free base) N/A ~1.1 (predicted) High (hydrochloride: QY-0593)
4-(4-Methoxy-3-methylphenyl)piperidine 205.3 314.7 (predicted) 0.992 Moderate
3-(4-Chlorophenylsulfanyl)piperidine HCl 294.19 N/A N/A High

Pharmacological Insights :

  • Piperidine derivatives with sulfonyl groups (e.g., the target compound) are less likely to exhibit μ-opioid receptor affinity compared to ester-based analogs like remifentanil .
  • Thioether-linked compounds (e.g., 3-(4-chlorophenylsulfanyl)piperidine) may show faster metabolic clearance due to sulfur oxidation .

Biological Activity

3-((4-Methoxyphenylsulfonyl)methyl)piperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO3S
  • CAS Number : 1017197-15-7
  • Chemical Structure : The compound features a piperidine ring with a 4-methoxyphenylsulfonylmethyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonyl Group : Known to interact with various enzymes and receptors, potentially inhibiting their activity.
  • Piperidine Ring : This structure can influence biological membranes, affecting their function and permeability.

The exact biochemical pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate several signaling pathways, including those related to inflammation and cancer cell proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. Mechanistic studies reveal that it could activate key signaling pathways such as NF-κB and PI3K/Akt, which are critical in regulating cell survival and proliferation .

Biological ActivityMechanism
AntimicrobialInhibition of bacterial growth
Anti-inflammatorySuppression of cytokine production
AnticancerInduction of apoptosis via NF-κB and PI3K/Akt pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various piperidine derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Research : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. These results suggest that it could be effective in managing inflammatory diseases .
  • Cancer Cell Studies : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings by showing an increase in early apoptotic cells after treatment .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((4-Methoxyphenylsulfonyl)methyl)piperidine
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